Azanium;phosphite

Description

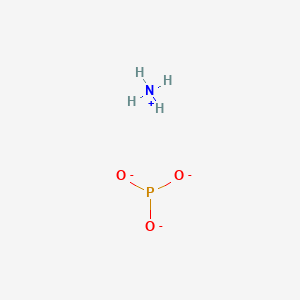

Azanium;phosphite, chemically represented as (NH₄)₃PO₃, is the ammonium salt of phosphorous acid (H₃PO₃). The compound consists of azanium (NH₄⁺) cations and phosphite (PO₃³⁻) anions. Phosphite ions exhibit a trigonal pyramidal geometry, with a central phosphorus atom bonded to three oxygen atoms and one hydrogen atom (P–H bond), a feature distinguishing phosphites from phosphates (PO₄³⁻) .

Properties

Molecular Formula |

H4NO3P-2 |

|---|---|

Molecular Weight |

97.011 g/mol |

IUPAC Name |

azanium;phosphite |

InChI |

InChI=1S/H3N.O3P/c;1-4(2)3/h1H3;/q;-3/p+1 |

InChI Key |

RROSXIPGYDTJIZ-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[O-]P([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Conventional Batch Synthesis from Polyphosphorous Acid and Ammonia

One well-documented method for preparing ammonium phosphite involves the reaction of polyphosphorous acid with anhydrous ammonia in aqueous solution under controlled pH and temperature conditions:

- Procedure:

- Water is added to a stirred batch reactor.

- Polyphosphorous acid (a mixture of phosphorous acid H3PO3 and pyrophosphorous acid H4P2O5) and anhydrous ammonia are simultaneously added over approximately 20 minutes.

- The pH of the reaction mixture is maintained between 5.5 and 6.5 by adjusting the addition rates.

- The reaction temperature is kept at or below 60°C using cooling (e.g., ice bath).

- The resulting product is a clear solution with a specific gravity around 1.252 at 20°C and pH near 6.6.

- Product Characteristics:

- The solution is stable, showing no oxidation or physical changes after prolonged exposure to air at elevated temperatures (~95°F).

- The crystallization temperature is approximately -7°C, indicating good storage stability.

This method yields a high concentration, stable, neutral liquid fertilizer solution containing ammonium phosphite with compositions typically in the range of 6.4-34-0 (N-P-K).

Preparation via Reaction of Phosphoric Acid, Ammonia, and Potassium Hydroxide (Ammonium Potassium Phosphate Related)

Though specifically describing ammonium potassium phosphate, the synthesis approach involving phosphoric acid, ammonia, and potassium hydroxide shares mechanistic similarities with ammonium phosphite preparation, particularly in the controlled reaction environment and crystallization steps:

-

- Mix water with phosphoric acid.

- Introduce ammonia gas into the mixture.

- Add potassium hydroxide while maintaining the reaction temperature between 50°C and 100°C to ensure complete dissolution and reaction.

- Cool the reaction mixture to 0-30°C to induce crystallization.

- Separate the solid crystals by filtration to obtain the ammonium potassium phosphate product.

Reaction Conditions and Ratios:

- Molar ratios of phosphoric acid, ammonia, and potassium hydroxide typically range from 2-3:1-2:1.

- Water to phosphoric acid molar ratio is approximately 20-50:2-3.

- Reaction temperature is maintained between 60-90°C during dissolution.

| Experiment | Water (g) | Phosphoric Acid (85%) (g) | Ammonia (90%) (g) | Potassium Hydroxide (purity 62.33%) (g) | Reaction Temp (°C) | Crystallization Temp (°C) | Yield (g) | Product |

|---|---|---|---|---|---|---|---|---|

| Embodiment 2 | 450 | 345.9 | 34 | 62.33 | 87 | 30 | 130.2 | Ammonium potassium phosphate |

| Embodiment 3 | 540 | 230.59 | 17 | 62.33 | 73 | 0 | 215.9 | Ammonium potassium phosphate |

This method is noted for low raw material cost, low energy consumption, environmental safety, and suitability for industrial production.

Continuous Flow Low-Temperature Synthesis of Metal Ammonium Phosphates (Including Ammonium Phosphite)

Recent advances have demonstrated the use of continuous flow synthesis (CFS) techniques for the preparation of metal ammonium phosphates, including ammonium phosphite analogs, offering significant improvements over traditional batch processes:

-

- Reaction temperature maintained below 100°C at ambient pressure.

- Rapid mixing and continuous feed of reactants reduce reaction time from ~180 minutes (batch) to ~7 minutes.

- Use of excess phosphate relative to metal to prevent unwanted phases.

- Smaller, more uniform particle sizes with higher surface areas are produced.

- Up to tenfold increase in throughput compared to batch methods.

-

- Two feed streams: one containing metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺) and the other containing ammonium and phosphate sources.

- Adjustments in pH and addition of ammonia to control crystallization and phase formation.

-

- Enhanced efficiency, safety, and scalability.

- Greater control over particle size and morphology.

- Potential for adaptation to a wide range of inorganic ammonium phosphate compounds.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | ~180 minutes | ~7 minutes |

| Particle Size | Larger, less uniform | Smaller, uniform |

| Throughput (mass/volume/time) | Baseline | Up to 10x increase |

| Temperature | Typically elevated | Low temperature (<100°C) |

| Process Control | Limited | Enhanced control over pH, mixing |

This method represents a significant step forward in ammonium phosphite preparation technology and can be adapted for industrial scale.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Azanium;phosphite undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form ammonium phosphate.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Reactions are typically carried out in aqueous solutions with various metal salts.

Major Products

Oxidation: Ammonium phosphate (NH₄)₃PO₄

Reduction: Various reduced phosphorus compounds

Substitution: Metal phosphites

Scientific Research Applications

The terms "Azanium" and "phosphite" refer to a class of compounds, with this article focusing on ammonium phosphite. Ammonium phosphite is a compound with a variety of applications, most notably as a fertilizer .

Case Studies

- Magura Cave Conservation: Ammonium phosphate was investigated as a treatment for the conservation of stone in the Magura cave. Its chemical compatibility was considered excellent due to the presence of hydroxyapatite in the cave's limestone .

- Dental Caries Prevention: Diammonium phosphate (DAP) was tested for the prevention of dental caries in rats. Administering DAP in the diet reduced the incidence of rats with caries, the numbers of carious teeth per rat, and the caries severity score per rat .

- Nutritional Supplement: Studies showed that APP (ammonium polyphosphate) did not affect growth or feed consumption in pigs when compared with other supplements, such as dicalcium phosphate . In cows, the addition of APP in the diet increased growth and plasma phosphorus while decreasing urinary pH . In sheep and lambs, the addition of APP to the diet or in drinking water resulted in higher body-weight gains, blood phosphorus concentrations, and retention of phosphorus . In chickens, supplementation with APP in the drinking water resulted in increased food consumption, growth, phosphorus intake, and phosphorus concentration in tibia ash compared with controls .

Safety

Mechanism of Action

The mechanism of action of azanium;phosphite involves its ability to donate phosphorus and ammonium ions in various chemical and biological processes. In biological systems, it can be absorbed by plants and utilized in metabolic pathways that require phosphorus. The ammonium ion can be used as a nitrogen source, while the phosphite ion can be oxidized to phosphate, which is essential for energy transfer and storage in cells.

Comparison with Similar Compounds

Key Properties:

- Solubility : Phosphite salts, including ammonium phosphite, are highly soluble in water due to their ionic nature. Microbial studies indicate phosphite is ~1000 times more soluble than phosphate under similar conditions .

- Applications : Used in agriculture as a fungicide and plant defense inducer , and in materials science as a stabilizer in polymers like PVC .

Comparison with Similar Compounds

Structural and Compositional Differences

Key Observations :

Reactivity and Reaction Mechanisms

- Catalytic Reactions: this compound derivatives, such as diisopropyl phosphite (1a), undergo P–H bond cleavage in base-catalyzed reactions with malononitriles, yielding phosphonate esters. Triethyl phosphite (2) follows O–C bond cleavage instead, producing different products . Substituent Effects: Electron-releasing groups (e.g., –CH₃) on substrates slow reaction rates. For example, unsubstituted benzylidenemalononitrile reacts faster (2.5 h) than methyl-substituted analogs (5 h) .

- This property is exploited in agriculture to enhance soil P availability but risks pathogen resistance .

Thermodynamic and Environmental Impact

Environmental Concerns :

- Phosphite oxidation in soil indirectly increases phosphate availability, altering plant-microbe competition. Alternatives like β-aminobutyric acid are being explored to mitigate ecological disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.